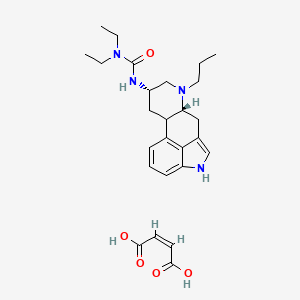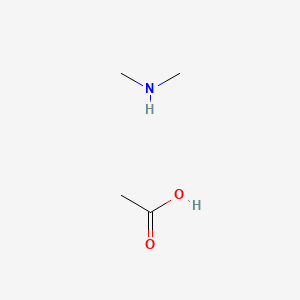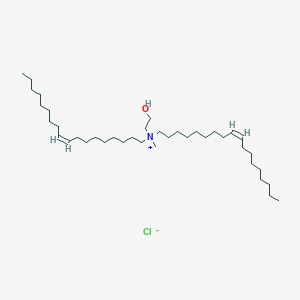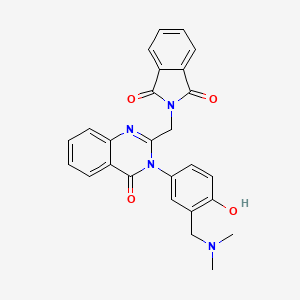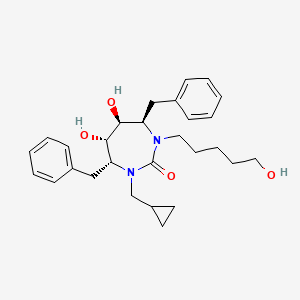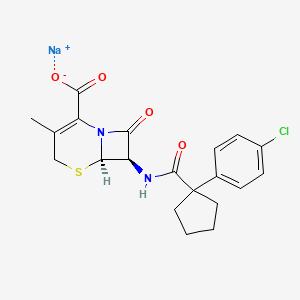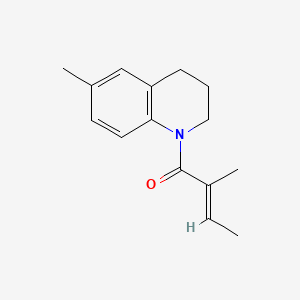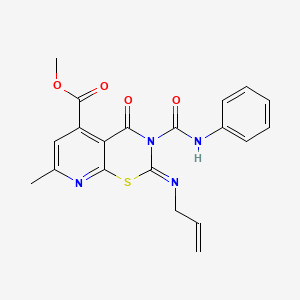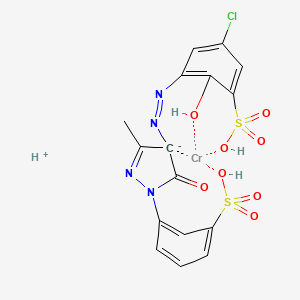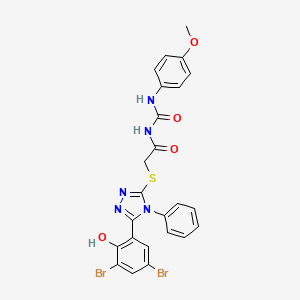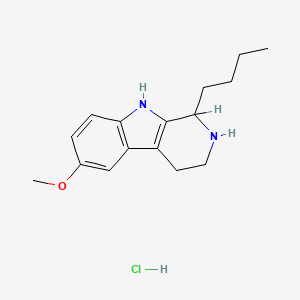
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride typically involves Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid (AcOH) and a concentrated hydrochloric acid (HCl) mixture . The reaction conditions include stirring the reaction mixture at room temperature for several hours, followed by extraction and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole cyclization, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit serotonin uptake and monoamine oxidase-A activity, leading to its potential antidepressant effects . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline): A naturally occurring compound with similar structural features and biological activities.
1-Methyl-9H-pyrido(3,4-b)indole (Harman): Another indole derivative with comparable properties and applications.
Uniqueness
1-Butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole monohydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.
Propriétés
Numéro CAS |
87820-23-3 |
|---|---|
Formule moléculaire |
C16H23ClN2O |
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
1-butyl-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-3-4-5-15-16-12(8-9-17-15)13-10-11(19-2)6-7-14(13)18-16;/h6-7,10,15,17-18H,3-5,8-9H2,1-2H3;1H |
Clé InChI |
UPTBCINBVODGIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


